2-Chlorophenyl methyl sulfone
Overview
Description
2-Chlorophenyl methyl sulfone is a sulfone analog of 4-chlorophenyl methyl sulfide . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
Organic sulfones and sulfoxides are important oxygen-containing compounds that widely exist in natural products, pharmaceuticals, and flavors . The direct and selective oxidation of sulfide to sulfone and sulfoxide remains the most useful and practical method in biology and chemistry .Molecular Structure Analysis
The molecular formula of 2-Chlorophenyl methyl sulfone is C7H7ClO2S . Its molecular weight is 190.65 . The SMILES string is CS(=O)(=O)c1ccccc1Cl .Physical And Chemical Properties Analysis
2-Chlorophenyl methyl sulfone is a solid substance . It has a melting point of 90-94 °C . The density is 1.331 g/cm3 and the boiling point is 340.3ºC at 760 mmHg .Scientific Research Applications
Crystal and Molecular Structure Analysis
Research has utilized 2-Chlorophenyl methyl sulfone and similar compounds in studying crystal and molecular structures. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined using X-ray diffraction, highlighting its biological significance and unique molecular pairing (Adamovich et al., 2017).
Environmental Contaminant Analysis
2-Chlorophenyl methyl sulfone has been important in environmental studies, particularly for the determination of polychlorinated aryl methyl sulfone metabolites and other hydrocarbon contaminants in biological matrices. A study developed a chromatography method to separate and clean up these contaminants in various tissues, using gas chromatography with electron-capture detection (Letcher et al., 1995).
Synthesis and Catalytic Applications
The compound has been used in the synthesis of other chemicals. For example, research on the synthesis, coordination, and catalytic use of 1′-(Diphenylphosphino)ferrocene-1-sulfonate anion involved sulfonation processes using chlorophenyl sulfones (Zábranský et al., 2018).
Polymer Research
In polymer science, methylated polyarylethersulfones were prepared using 4-chlorophenyl sulfone and methylhydroquinone, exploring effects like steric hindrance and glass transition temperatures. This research is significant in developing new polymer materials with specific properties (Al-Omran & Rose, 1996).
Degradation Studies in Environmental Contexts
Studies have also focused on the degradation of chlorophenyl methyl sulfone derivatives in soil, investigating factors like microbiological deterioration and soil pH. This is crucial for understanding the environmental impact and breakdown of these compounds (Huang, 2015).
Safety And Hazards
Future Directions
Sulfones, including 2-Chlorophenyl methyl sulfone, play a pivotal role in modern organic chemistry. They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem .
properties
IUPAC Name |
1-chloro-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARIPVZOXXAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl methyl sulfone | |
CAS RN |
1748-20-5 | |
Record name | 2-Chlorophenyl methyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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